7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE
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Overview
Description
7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is part of a broader class of heterocyclic compounds that exhibit significant pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an amine group occurs . Another approach involves the reduction of benzonitrile followed by reductive amination of benzaldehyde over Raney nickel .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation over catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anticonvulsant and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may act on serine proteases and trypsin, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
7-(BENZYLAMINO)-1H-BENZO[B][1,4]DIAZEPINE-2,4(3H,5H)-DIONE: Known for its anticonvulsant activities.
6-(BENZYLAMINO)-7-QUINAZOLINYL)-4,5-DIHYDRO-5-METHYL-3(2H)-PYRIDAZINONE: Exhibits cardiotonic activity.
Uniqueness
7-(BENZYLAMINO)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
7-(benzylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-26-17-10-4-5-11-18(17)27(31)24-23(26)20(28-15-16-8-2-1-3-9-16)14-22-25(24)29-19-12-6-7-13-21(19)32-22/h1-14,28-29H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCCIUHYMXOFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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